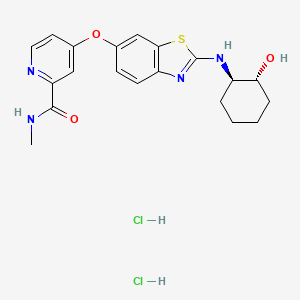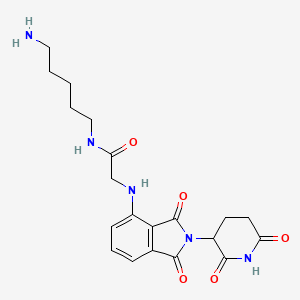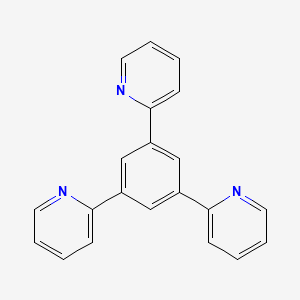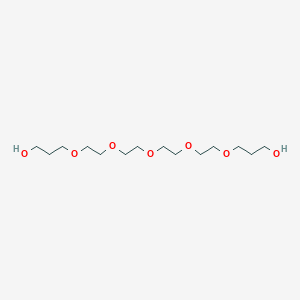
Sotuletinib dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sotuletinib (dihydrochloride) involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of Sotuletinib (dihydrochloride) would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: Sotuletinib (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sotuletinib (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of colony-stimulating factor 1 receptor and its effects on various chemical pathways.
Biology: Investigated for its role in modulating macrophage activity and its potential therapeutic effects in diseases like ALS.
Medicine: Explored as a potential treatment for ALS and other conditions involving abnormal macrophage activity.
Industry: Utilized in research and development for new therapeutic agents targeting colony-stimulating factor 1 receptor
Mecanismo De Acción
Sotuletinib (dihydrochloride) exerts its effects by inhibiting the colony-stimulating factor 1 receptor, a transmembrane receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in macrophage survival, proliferation, and differentiation. By blocking these pathways, Sotuletinib (dihydrochloride) can reduce tumor-associated macrophage activity and potentially slow down tumor progression .
Comparación Con Compuestos Similares
Pexidartinib (PLX3397): Another colony-stimulating factor 1 receptor inhibitor used in the treatment of tenosynovial giant cell tumor.
Imatinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness: Sotuletinib (dihydrochloride) is unique due to its high selectivity and potency as a colony-stimulating factor 1 receptor inhibitor. It also has the ability to penetrate the blood-brain barrier, making it particularly useful for treating neurological conditions like ALS .
Propiedades
Número CAS |
2222138-40-9 |
|---|---|
Fórmula molecular |
C20H24Cl2N4O3S |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H22N4O3S.2ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);2*1H/t14-,17-;;/m1../s1 |
Clave InChI |
ZIHWHYXECXSBNA-LVVRIOTCSA-N |
SMILES isomérico |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl.Cl |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)



![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)



![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)

